(R)-CMPD-39

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C48H47N4O10P |

|---|---|

Molecular Weight |

870.9 g/mol |

IUPAC Name |

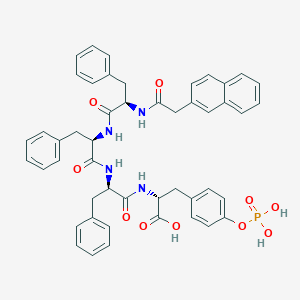

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoic acid |

InChI |

InChI=1S/C48H47N4O10P/c53-44(31-36-20-23-37-18-10-11-19-38(37)26-36)49-40(27-32-12-4-1-5-13-32)45(54)50-41(28-33-14-6-2-7-15-33)46(55)51-42(29-34-16-8-3-9-17-34)47(56)52-43(48(57)58)30-35-21-24-39(25-22-35)62-63(59,60)61/h1-26,40-43H,27-31H2,(H,49,53)(H,50,54)(H,51,55)(H,52,56)(H,57,58)(H2,59,60,61)/t40-,41-,42-,43-/m1/s1 |

InChI Key |

VSVONENCEIBGNL-MRWFHJSOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O)NC(=O)CC5=CC6=CC=CC=C6C=C5 |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O)NC(=O)CC5=CC6=CC=CC=C6C=C5 |

Origin of Product |

United States |

Foundational & Exploratory

(R)-CMPD-39: A Technical Guide to its Mechanism of Action in Mitophagy

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-CMPD-39 is a potent and selective, non-covalent inhibitor of the deubiquitinase USP30.[1][2] By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial outer membrane proteins, thereby promoting the PINK1-Parkin pathway of mitophagy. This guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated cellular pathways and workflows.

Core Mechanism of Action

This compound functions as a highly selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), an enzyme localized to the outer mitochondrial membrane that counteracts Parkin-mediated ubiquitination.[1][2] The primary mechanism of this compound in promoting mitophagy involves the following key steps:

-

Inhibition of USP30: this compound selectively binds to and inhibits the deubiquitinating activity of USP30.[1][2]

-

Enhanced Mitochondrial Protein Ubiquitination: Inhibition of USP30 leads to the accumulation of ubiquitin chains on mitochondrial substrate proteins, including TOMM20 and SYNJ2BP.[1][2]

-

Promotion of PINK1-Parkin Pathway: The increased ubiquitination on the mitochondrial surface acts as a signal for the recruitment and activation of the mitophagy machinery, primarily through the PINK1-Parkin pathway.

-

Increased Mitophagy and Pexophagy: This cascade of events results in the enhanced clearance of damaged or superfluous mitochondria (mitophagy).[1][2] this compound has also been shown to promote the autophagy of peroxisomes (pexophagy).[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound in various experimental models.

Table 1: In Vitro Enzyme Inhibition

| Compound | Target | IC50 | Selectivity |

| This compound | USP30 | ~20 nM | High selectivity over other DUB family members (1-100 µM) |

Table 2: Cellular Effects of this compound on Mitophagy and Protein Ubiquitination

| Cell Line | Treatment | Effect |

| RPE1-YFP-PRKN & SHSY5Y | 200 nM this compound for 1-4 h | Significantly enhanced ubiquitination of TOMM20 and SYNJ2BP.[1][2] |

| SHSY5Y-mitoQC | 1 µM this compound for 96 h | Enhanced basal mitophagy, with a significant increase in the number and area of mitophagosomes.[1][2] |

| U2OS-Keima-SKL | 200 nM - 1 µM this compound for 96 h | Significantly enhanced peroxisomal autophagy, with an increase in the number and area of pexophagosomes.[1][2] |

| Dopaminergic neurons (from Parkinson's disease patients) | Not specified | Significantly restored impaired mitochondrial function.[1][2] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of this compound-induced mitophagy and a typical experimental workflow for its characterization.

This compound Signaling Pathway in Mitophagy

Caption: this compound inhibits USP30, promoting ubiquitination and mitophagy.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for characterizing this compound's effect on mitophagy.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Western Blot for Mitochondrial Protein Ubiquitination

Objective: To assess the effect of this compound on the ubiquitination of mitochondrial proteins such as TOMM20 and SYNJ2BP.

Materials:

-

Cell lines (e.g., SH-SY5Y, hTERT-RPE1)

-

This compound

-

Mitochondrial depolarization agent (e.g., Antimycin A/Oligomycin)

-

Lysis buffer (RIPA buffer with protease and deubiquitinase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-TOMM20, anti-SYNJ2BP, anti-Ubiquitin

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Protocol:

-

Cell Culture and Treatment: Seed cells to achieve 70-80% confluency. Treat cells with desired concentrations of this compound for specified durations (e.g., 200 nM for 1-4 hours). Induce mitochondrial depolarization where required.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize bands using an ECL detection reagent.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize to a loading control.

Mitophagy Assay using SH-SY5Y-mito-QC Cells

Objective: To quantify basal mitophagy in response to this compound treatment.

Materials:

-

SH-SY5Y cells stably expressing the mito-QC reporter (mCherry-GFP-FIS1(101-152))

-

This compound

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment: Seed SH-SY5Y-mito-QC cells in imaging plates. Treat with this compound (e.g., 1 µM for 96 hours).

-

Imaging: Acquire images using a fluorescence microscope. Capture both mCherry (total mitochondria) and GFP (non-acidic mitochondria) signals.

-

Image Analysis:

-

Mitophagosomes are identified as mCherry-positive, GFP-negative puncta.

-

Quantify the number and area of mitophagosomes per cell using image analysis software.

-

-

Data Analysis: Compare the number and area of mitophagosomes in this compound-treated cells to vehicle-treated controls.

Pexophagy Assay using U2OS-Keima-SKL Cells

Objective: To assess the effect of this compound on pexophagy.

Materials:

-

U2OS cells stably expressing the Keima-SKL reporter

-

This compound

-

Fluorescence microscope with dual-excitation capabilities

Protocol:

-

Cell Culture and Treatment: Seed U2OS-Keima-SKL cells in imaging plates. Treat with a range of this compound concentrations (e.g., 200 nM - 1 µM for 96 hours).

-

Imaging: Acquire images using a fluorescence microscope with two excitation wavelengths (e.g., 458 nm for neutral pH and 561 nm for acidic pH).

-

Image Analysis:

-

Pexophagosomes are identified by a shift in the Keima fluorescence from the shorter to the longer excitation wavelength, indicating delivery to an acidic compartment (lysosome).

-

Quantify the number and area of pexophagosomes per cell.

-

-

Data Analysis: Compare the pexophagy levels in this compound-treated cells to vehicle-treated controls.

Mitophagy Assessment in iPSC-Derived Neurons

Objective: To evaluate the ability of this compound to restore mitophagy in neurons derived from Parkinson's disease patients.

Materials:

-

iPSC-derived dopaminergic neurons (from healthy controls and patients with PRKN mutations)

-

This compound

-

Mitochondrial membrane potential dye (e.g., TMRM)

-

Lysosomal dye (e.g., LysoTracker)

-

High-content imaging system

Protocol:

-

Neuronal Culture and Treatment: Culture iPSC-derived neurons. Treat with this compound for a specified period (e.g., 24 hours).

-

Staining: Stain the neurons with TMRM and LysoTracker.

-

Imaging: Acquire images using a high-content imaging system.

-

Image Analysis:

-

Quantify the colocalization of mitochondrial and lysosomal signals as an index of mitophagy.

-

-

Data Analysis: Compare the mitophagy index between control and patient-derived neurons, with and without this compound treatment.

Conclusion

This compound is a valuable research tool for studying the role of USP30 in mitophagy and pexophagy. Its high selectivity and potency make it a promising candidate for further investigation as a potential therapeutic agent for diseases associated with mitochondrial dysfunction, such as Parkinson's disease. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working with this compound.

References

(R)-CMPD-39 and USP30 inhibition pathway

An In-depth Technical Guide on (R)-CMPD-39 and USP30 Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-specific protease 30 (USP30) is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane, where it plays a critical role in regulating mitochondrial quality control.[1][2][3] Specifically, USP30 counteracts the ubiquitination of mitochondrial proteins, a key signal for the removal of damaged mitochondria through a selective autophagy process known as mitophagy.[2][3][4] Dysregulation of mitophagy is implicated in the pathogenesis of several neurodegenerative disorders, most notably Parkinson's disease.[2][5][6] As such, the inhibition of USP30 has emerged as a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria.[3][7]

This compound is a potent and selective, non-covalent inhibitor of USP30.[8][9] This technical guide provides a comprehensive overview of this compound, its mechanism of action, the USP30 inhibition pathway, and the experimental protocols used to characterize its activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for CMPD-39, the racemic compound of which this compound is the active enantiomer. The data presented is often for "CMPD-39", which in the context of later-stage research, typically refers to the active enantiomer.

Table 1: In Vitro Potency of CMPD-39 Against USP30

| Parameter | Value | Assay Type | Source |

| IC₅₀ | ~20 nM | Enzymatic Assay | [8][9][10] |

Table 2: Selectivity of CMPD-39

| DUB Family Members | Concentration Range | Selectivity Profile | Source |

| >40 DUBs | 1-100 µM | Highly selective for USP30 | [8][10][11] |

| Off-target DUBs (at 10 µM) | 10 µM | USP6, USP21, USP45 | [7] |

Table 3: Cellular Activity of CMPD-39

| Cell Line | Concentration | Effect | Duration | Source |

| SHSY5Y | <200 nM | Maximal USP30 inhibition | Not Specified | [10] |

| RPE1-YFP-PRKN | 200 nM | Enhanced TOMM20 ubiquitination | 1 hour | [9][12] |

| SHSY5Y | 200 nM | Enhanced TOMM20 and SYNJ2BP ubiquitination | 4 hours | [9] |

| SHSY5Y-mitoQC | 1 µM | Enhanced basal mitophagy | 96 hours | [9] |

| U2OS-Keima-SKL | 200 nM - 1 µM | Enhanced peroxisomal autophagy | 96 hours | [9] |

| Parkinson's Patient-derived Dopaminergic Neurons | Not Specified | Restored impaired mitochondrial function | Not Specified | [8][9] |

Experimental Protocols

USP30 Activity Assay (In Vitro)

This protocol determines the enzymatic activity of USP30 and its inhibition by compounds like this compound.

-

Reagents and Materials:

-

Recombinant human USP30 enzyme

-

Fluorogenic substrate: Ubiquitin-AMC (Ub-AMC) or Ubiquitin-Rhodamine 110 (Ub-Rho110)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl₂, 1 mM PMSF

-

This compound or other test inhibitors

-

384-well, black, clear-bottom, low-binding plates

-

Microplate reader capable of fluorescence detection

-

-

Procedure:

-

Dispense the test inhibitor at various concentrations into the wells of the 384-well plate.[13]

-

Add 20 nM of USP30 enzyme to each well and pre-incubate with the inhibitor for 15 minutes at room temperature.[14]

-

Initiate the enzymatic reaction by adding the Ub-AMC substrate.[14]

-

Incubate the reaction for 1 hour at 25°C.[14]

-

Measure the increase in fluorescence resulting from the cleavage of the substrate, which releases free AMC or Rho110.[7][14]

-

Calculate the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.

-

DUB Profiler™ Selectivity Assay

This assay is used to determine the selectivity of an inhibitor against a panel of deubiquitinating enzymes.

-

Platform:

-

This assay is typically performed as a service by specialized companies like Ubiquigent.

-

-

Methodology:

-

The activity of each DUB is measured in the presence of the test inhibitor (e.g., this compound) at various concentrations (e.g., 1 µM and 10 µM).[7][10][11]

-

A ubiquitin-rhodamine 110-glycine substrate is commonly used.[13]

-

The percentage of inhibition for each DUB is determined and compared to the inhibition of the primary target (USP30).

Cellular Target Engagement Assay

This assay confirms that the inhibitor engages with USP30 within intact cells.

-

Reagents and Materials:

-

Cell line (e.g., SHSY5Y)

-

This compound

-

Activity-based probe: HA-Ub-PA (HA-Ubiquitin-Propargylamide)

-

Lysis buffer

-

Antibodies for Western blotting (anti-USP30, anti-HA)

-

-

Procedure:

-

Incubate SHSY5Y cells with varying concentrations of this compound for 2 hours.[10][15]

-

Add the HA-Ub-PA probe to the cells and incubate for 10 minutes at 37°C.[10][15] The probe will covalently bind to the active site of uninhibited DUBs.

-

Lyse the cells and perform a Western blot analysis.

-

Probe the membrane with anti-USP30 and anti-HA antibodies. A decrease in the HA signal on USP30 with increasing concentrations of this compound indicates target engagement.[10][15]

-

Mitophagy and Pexophagy Assays

These assays measure the cellular processes of mitochondrial and peroxisomal clearance, respectively.

-

Reporters:

-

Mitophagy: mito-QC or mito-Keima fluorescent reporters. These reporters exhibit a pH-dependent spectral shift, allowing for the visualization of mitochondria delivered to the acidic environment of the lysosome.

-

Pexophagy: Keima-SKL fluorescent reporter. This reporter is targeted to peroxisomes and functions similarly to the mitophagy reporters.

-

-

Procedure:

-

Transfect or transduce the chosen cell line (e.g., SHSY5Y for mitophagy, U2OS for pexophagy) with the appropriate reporter construct.

-

Treat the cells with this compound at the desired concentration and for the specified duration (e.g., 1 µM for 96 hours for mitophagy).[9]

-

Induce mitochondrial stress if studying induced mitophagy (e.g., with Antimycin A and Oligomycin A).[15]

-

Visualize the cells using fluorescence microscopy and quantify the number and area of mitophagosomes or pexophagosomes.[9] An increase in the signal from the acidic lysosomal environment indicates enhanced mitophagy or pexophagy.

-

Signaling Pathways and Mechanisms of Action

The PINK1/Parkin-Mediated Mitophagy Pathway

Under normal physiological conditions, the kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved and degraded.[16] However, upon mitochondrial depolarization (a sign of damage), PINK1 import is stalled, leading to its accumulation on the outer mitochondrial membrane (OMM).[7][16]

Accumulated PINK1 autophosphorylates and then phosphorylates ubiquitin molecules on OMM proteins.[16] This phosphorylated ubiquitin (p-Ser65-Ub) serves as a recruitment signal for the E3 ubiquitin ligase Parkin.[5][17] Parkin, in turn, is also activated by PINK1-mediated phosphorylation.[16] Activated Parkin then ubiquitinates numerous OMM proteins, creating ubiquitin chains that mark the damaged mitochondrion for degradation.[2][16] Autophagy receptors recognize these ubiquitin chains and recruit the autophagosome, which engulfs the mitochondrion and delivers it to the lysosome for degradation.[1]

Role of USP30 in Mitophagy Regulation

USP30 acts as a negative regulator of this pathway.[1] It is anchored to the OMM and removes ubiquitin chains from mitochondrial proteins.[2] By doing so, USP30 counteracts the action of Parkin, thereby dampening the signal for mitophagy.[2][4] This creates a threshold for mitophagy, preventing the unnecessary removal of healthy mitochondria.[17]

Caption: The PINK1/Parkin-mediated mitophagy pathway and the inhibitory role of USP30.

Mechanism of Action of this compound

This compound is a selective, non-covalent inhibitor of USP30.[8][9] By binding to USP30, this compound blocks its deubiquitinating activity.[8][9] This leads to an accumulation of ubiquitin chains on OMM proteins, effectively mimicking a state of enhanced Parkin activity.[10] The increased ubiquitination of mitochondrial proteins, such as TOMM20 and SYNJ2BP, strengthens the signal for mitophagy, leading to the enhanced clearance of damaged mitochondria.[8][9][10] This mechanism is particularly relevant in conditions where mitophagy is impaired, such as in Parkinson's disease, where this compound has been shown to restore mitochondrial function in patient-derived neurons.[3][8][9]

Caption: Mechanism of action of this compound in enhancing mitophagy through USP30 inhibition.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent for diseases associated with mitochondrial dysfunction. Its high potency and selectivity for USP30 make it a superior compound for studying the intricacies of mitophagy and pexophagy. The inhibition of USP30 by this compound effectively enhances the cellular machinery for clearing damaged organelles, offering a promising avenue for the development of novel treatments for neurodegenerative diseases and other related pathologies. Further research into the in vivo efficacy and safety of this compound and other USP30 inhibitors is warranted.

References

- 1. Dual role of USP30 in controlling basal pexophagy and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mitochondrial deubiquitinase USP30 opposes parkin-mediated mitophagy. [shenglab.broadinstitute.org]

- 3. Spotlight on USP30: structure, function, disease and target inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]

- 5. biorxiv.org [biorxiv.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. USP30 activity assays [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

The Role of (R)-CMPD-39 in Pexophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pexophagy, the selective autophagy of peroxisomes, is a critical cellular quality control mechanism. Dysregulation of this process is implicated in numerous metabolic and neurodegenerative diseases. This technical guide provides an in-depth analysis of the role of (R)-CMPD-39, a selective inhibitor of the deubiquitinase USP30, in promoting pexophagy. We will detail the underlying molecular mechanisms, present quantitative data from key studies, provide comprehensive experimental protocols, and visualize the involved signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, drug discovery, and neurodegenerative disease research.

Introduction to Pexophagy and USP30

Peroxisomes are ubiquitous organelles that play a crucial role in various metabolic processes, including fatty acid β-oxidation and the detoxification of reactive oxygen species (ROS). The maintenance of a healthy peroxisome population is vital for cellular homeostasis and is achieved through a balance of biogenesis and degradation. Pexophagy is the primary mechanism for the removal of damaged or superfluous peroxisomes.

Ubiquitination of peroxisomal membrane proteins serves as a key signal for initiating pexophagy. This process is tightly regulated by the interplay of E3 ubiquitin ligases and deubiquitinases (DUBs). One such DUB, Ubiquitin Specific Peptidase 30 (USP30), is localized to the peroxisomal membrane and acts as a negative regulator of pexophagy by removing ubiquitin from peroxisomal proteins.[1][2]

This compound: A Selective USP30 Inhibitor

This compound is the active enantiomer of CMPD-39, a potent and selective, non-covalent inhibitor of USP30 with an IC50 of approximately 20 nM.[3][4] Its high selectivity for USP30 over other DUB family members makes it a valuable tool for studying the physiological roles of this enzyme and a potential therapeutic agent for diseases associated with impaired organelle turnover.[3]

Mechanism of Action of this compound in Pexophagy

This compound promotes pexophagy by inhibiting the deubiquitinating activity of USP30. This inhibition leads to the accumulation of ubiquitin on peroxisomal membrane proteins, such as Peroxisomal Membrane Protein 70 (PMP70) and the peroxisomal protein import receptor PEX5.[5][6] The increased ubiquitination of these proteins creates a recognition signal for the autophagy receptor protein NBR1 (Neighbor of BRCA1 gene 1).[7]

NBR1 possesses both a ubiquitin-associated (UBA) domain, which binds to the ubiquitinated peroxisomal proteins, and an LC3-interacting region (LIR), which allows it to dock with LC3 proteins on the nascent autophagosome (phagophore).[8][9] This interaction tethers the ubiquitinated peroxisome to the autophagic machinery, leading to its engulfment and subsequent degradation upon fusion of the autophagosome with the lysosome. This pathway is distinct from other pexophagy-inducing pathways, such as the one dependent on HIF1α and NIX.[7]

Quantitative Data on this compound-Induced Pexophagy

The induction of pexophagy by this compound has been quantified in several studies using the Keima-SKL reporter system. Keima is a pH-sensitive fluorescent protein targeted to the peroxisomal matrix. In the neutral pH of the peroxisome, Keima emits green fluorescence. Upon delivery to the acidic environment of the lysosome via pexophagy, its fluorescence shifts to red. The ratio of red to green fluorescence provides a quantitative measure of pexophagic flux.

| Cell Line | Treatment | Duration | Number of Pexolysosomes per Cell (Mean ± SD) | Mean Area of Pexolysosomes per Cell (µm²) (Mean ± SD) | Reference |

| U2OS-Keima-SKL | DMSO (Control) | 96 h | ~2 | ~1 | [4] |

| U2OS-Keima-SKL | This compound (1 µM) | 96 h | ~10 | ~2.5 | [4] |

| hTERT-RPE1-Keima-SKL | DMSO (Control) | 96 h | ~1 | ~0.5 | [7] |

| hTERT-RPE1-Keima-SKL | This compound (1 µM) | 96 h | ~8 | ~1.5 | [7] |

Experimental Protocols

Keima-SKL Pexophagy Assay

This protocol describes the use of the Keima-SKL reporter to quantify pexophagy in cultured cells treated with this compound.

Materials:

-

U2OS or hTERT-RPE1 cells stably expressing Keima-SKL

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Glass-bottom dishes or plates suitable for fluorescence microscopy

-

Confocal microscope with 405 nm and 561 nm laser lines

Procedure:

-

Seed Keima-SKL expressing cells onto glass-bottom dishes and allow them to adhere overnight.

-

Treat the cells with the desired concentration of this compound (e.g., 1 µM) or an equivalent volume of DMSO as a control.

-

Incubate the cells for the desired duration (e.g., 96 hours).

-

Prior to imaging, replace the culture medium with fresh, pre-warmed medium.

-

Image the cells using a confocal microscope.

-

Excite the Keima reporter sequentially with 405 nm and 561 nm lasers.

-

Collect emission at >600 nm for both excitation wavelengths.

-

-

Analyze the images to quantify the number and area of red-only puncta (pexolysosomes) per cell. This can be done using image analysis software such as ImageJ or Fiji.

Peroxisomal Protein Ubiquitination Assay

This protocol describes a method to assess the ubiquitination status of peroxisomal proteins following treatment with this compound.

Materials:

-

Cultured cells (e.g., HEK293T)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors and a deubiquitinase inhibitor (e.g., N-ethylmaleimide, NEM)

-

Antibodies:

-

Primary antibody against the peroxisomal protein of interest (e.g., anti-PMP70, anti-PEX5)

-

Primary antibody against ubiquitin

-

HRP-conjugated secondary antibodies

-

-

Protein A/G agarose beads

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescence detection reagents

Procedure:

-

Treat cells with this compound or DMSO for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the lysates.

-

For immunoprecipitation, incubate an equal amount of protein from each sample with the primary antibody against the peroxisomal protein of interest overnight at 4°C.

-

Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then probe with a primary antibody against ubiquitin.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate. An increase in the high molecular weight smear for the protein of interest indicates increased ubiquitination.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Figure 1. this compound induced pexophagy signaling pathway.

Figure 2. Experimental workflow for studying this compound's effect on pexophagy.

Conclusion

This compound is a powerful and selective chemical probe for inducing pexophagy through the targeted inhibition of USP30. Its mechanism of action, involving the enhancement of peroxisomal protein ubiquitination and subsequent recognition by the NBR1 autophagy receptor, is now well-characterized. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to investigate the role of USP30 in pexophagy and to explore the therapeutic potential of its inhibition in various disease contexts. The continued study of compounds like this compound will undoubtedly deepen our understanding of cellular quality control mechanisms and may pave the way for novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. NBR1 is involved in selective pexophagy in filamentous ascomycetes and can be functionally replaced by a tagged version of its human homolog - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy | Life Science Alliance [life-science-alliance.org]

- 5. NBR1 enables autophagy-dependent focal adhesion turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. journals.biologists.com [journals.biologists.com]

- 9. NBR1: The archetypal selective autophagy receptor - PMC [pmc.ncbi.nlm.nih.gov]

(R)-CMPD-39: A Technical Guide to a Selective USP30 Inhibitor for Mitophagy and Pexophagy Enhancement

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-CMPD-39 is a potent and selective, non-covalent inhibitor of the deubiquitinase Ubiquitin Specific Peptidase 30 (USP30). By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial and peroxisomal proteins, thereby promoting the selective autophagic clearance of these organelles—processes known as mitophagy and pexophagy, respectively. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its mechanism of action.

Chemical Structure and Properties

This compound is the R-enantiomer of the benzosulfonamide derivative, CMPD-39. Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (R)-N-(4-(N-tert-butylsulfamoyl)phenyl)-2-(4-fluorobenzamido)-3-phenylpropanamide | Putative |

| Molecular Formula | C₂₆H₂₈FN₃O₄S | [1][2] |

| Molecular Weight | 497.58 g/mol | [1] |

| CAS Number | 2242582-40-5 (for racemic CMPD-39) | [1] |

| Appearance | White to off-white solid | [1] |

| SMILES | CC(C)(C)NS(=O)(c1ccc(NC(=O)--INVALID-LINK--NC(=O)c3ccc(F)cc3)cc1)=O | [1] |

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of USP30, a deubiquitinase localized to the outer mitochondrial and peroxisomal membranes. USP30 counteracts the ubiquitination of surface proteins on these organelles, a key signaling event for their degradation via autophagy. By inhibiting USP30, this compound promotes the accumulation of ubiquitin chains on mitochondrial and peroxisomal proteins, leading to their recognition and engulfment by autophagosomes.

The primary mechanism of action involves the enhancement of the PINK1/Parkin pathway for mitophagy. Upon mitochondrial depolarization, PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin, leading to the recruitment and activation of the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various outer mitochondrial membrane proteins. USP30 acts as a negative regulator of this process by removing these ubiquitin chains. This compound's inhibition of USP30 shifts the balance towards a pro-mitophagy state.[1][3]

A similar mechanism is proposed for pexophagy, where the inhibition of USP30 enhances the ubiquitination of peroxisomal proteins, marking them for degradation.[1]

Table 2: In Vitro and Cellular Activity of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC₅₀ (USP30) | ~20 nM | In vitro enzymatic assay | [1][3] |

| Selectivity | Highly selective over >40 other deubiquitinases (DUBs) at 1-100 µM | DUB profiler screening | [3] |

| Cellular Target Engagement | Sub-µM range | Activity-based ubiquitin probe assay in SHSY5Y cells | [3] |

| Maximal Mitophagy Enhancement | ~200 nM | Enhancement of TOMM20 ubiquitylation in hTERT-RPE1-YFP-PRKN cells | [3] |

Signaling Pathways and Experimental Workflows

The signaling pathway of USP30 inhibition by this compound leading to mitophagy is depicted below.

References

A Technical Guide to (R)-CMPD-39: A Selective USP30 Inhibitor for the Enhancement of Mitophagy and Pexophagy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and biological characterization of (R)-CMPD-39, a potent and selective non-covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30). All quantitative data is summarized for clarity, and detailed experimental protocols for key assays are provided.

Introduction

This compound, a member of the benzosulphonamide class of compounds, has emerged as a significant research tool and potential therapeutic lead due to its highly selective inhibition of USP30. USP30 is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial and peroxisomal membranes, where it plays a crucial role in regulating cellular quality control pathways, specifically mitophagy and pexophagy. By counteracting the ubiquitination cascade initiated by the PINK1/PRKN pathway, USP30 acts as a negative regulator of the removal of damaged mitochondria. Inhibition of USP30 by this compound has been shown to enhance the clearance of dysfunctional mitochondria, a process implicated in the pathology of neurodegenerative diseases such as Parkinson's Disease.

Quantitative Biological Data

The following tables summarize the key quantitative data characterizing the potency, selectivity, and cellular activity of this compound.

| Parameter | Value | Assay Type | Reference |

| IC50 | ~20 nM | In vitro enzymatic assay | [1] |

| Selectivity | High selectivity over >40 other DUBs | DUB profiler screen | |

| Cellular Target Engagement | Sub-µM range | Activity-based ubiquitin probe assay in SHSY5Y cells | |

| Maximal Cellular Effect | ~200 nM | Enhancement of TOMM20 ubiquitylation in RPE1-YFP-PRKN cells |

Table 1: Potency and Selectivity of this compound

| Cell Line | Concentration | Duration | Effect | Reference |

| RPE1-YFP-PRKN and SHSY5Y cells | 200 nM | 1-4 hours | Significantly enhances ubiquitination of TOMM20 and SYNJ2BP | [1] |

| SHSY5Y-mitoQC cells | 1 µM | 96 hours | Enhances basal mitophagy; increases number and area of mitophagosomes | [1] |

| U2OS-Keima-SKL cells | 200 nM - 1 µM | 96 hours | Significantly enhances peroxisomal autophagy; increases number and area of peroxisomes | [1] |

| Dopaminergic neurons (from Parkinson's disease patients) | 1 µM | 24 hours | Restores impaired mitophagy to near control levels |

Table 2: Cellular Activity of this compound

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting the deubiquitinating activity of USP30. In the context of mitochondrial quality control, damaged mitochondria with depolarized membrane potential stabilize the kinase PINK1 on their outer surface. PINK1 then recruits and activates the E3 ubiquitin ligase PRKN (Parkin), which proceeds to ubiquitinate various outer mitochondrial membrane proteins. This ubiquitination serves as a signal for the autophagic machinery to engulf and degrade the damaged mitochondrion (mitophagy). USP30 opposes this process by removing ubiquitin chains from mitochondrial substrates. By inhibiting USP30, this compound enhances the ubiquitination status of these substrates, thereby promoting mitophagy. A similar mechanism is proposed for its role in enhancing pexophagy, the selective autophagy of peroxisomes.

Caption: PINK1/PRKN-mediated mitophagy and its inhibition by USP30, which is targeted by this compound.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature. However, based on the benzamide and sulfonamide moieties present in its structure, a general synthetic approach can be proposed. This would likely involve the coupling of a carboxylic acid derivative with an amine, and the formation of a sulfonamide from a sulfonyl chloride and an amine. A plausible disconnection approach suggests the coupling of a substituted benzoyl chloride with an appropriate chiral amine that already contains the sulfonamide group. The chirality of the molecule would likely be introduced through the use of a chiral starting material or through a stereoselective synthesis step.

Activity-Based Ubiquitin Probe Assay

This assay is used to determine the target engagement of this compound with USP30 in intact cells.

-

Cell Culture and Treatment: SH-SY5Y neuroblastoma cells are cultured to ~80% confluency. The cells are then incubated with varying concentrations of this compound (e.g., 0-10 µM) for 2 hours at 37°C.

-

Probe Labeling: A ubiquitin-propargylamide (Ub-PA) probe, which covalently binds to the active site of deubiquitinases, is added to the cell lysates and incubated for 10 minutes at 37°C.

-

Lysis and Western Blotting: Cells are lysed, and the proteins are separated by SDS-PAGE.

-

Detection: Western blotting is performed using an antibody against USP30. A downward shift in the molecular weight of USP30 indicates that this compound has bound to the active site and prevented the covalent modification by the Ub-PA probe.

TOMM20 Ubiquitination Assay

This assay measures the effect of this compound on the ubiquitination of a known USP30 substrate, TOMM20, following mitochondrial depolarization.

-

Cell Culture and Treatment: hTERT-RPE1 cells stably expressing YFP-PRKN are treated with a mitochondrial depolarizing agent (e.g., 1 µM Antimycin A and Oligomycin A) in the presence or absence of this compound at various concentrations (e.g., 0-1 µM) for 1 hour.

-

Cell Lysis: Cells are harvested and lysed in a buffer containing protease and deubiquitinase inhibitors.

-

Western Blotting: Cell lysates are subjected to SDS-PAGE and transferred to a membrane.

-

Detection: The membrane is probed with an antibody specific for TOMM20. An increase in higher molecular weight bands corresponding to mono- and poly-ubiquitinated TOMM20 indicates inhibition of USP30 by this compound.

Caption: Workflow for key cellular assays to characterize this compound activity.

Conclusion

This compound is a highly potent and selective inhibitor of USP30 that has proven to be a valuable tool for studying the roles of mitophagy and pexophagy in cellular homeostasis. Its ability to enhance these pathways in cellular models, particularly in neurons derived from Parkinson's disease patients, highlights its potential as a starting point for the development of novel therapeutics for neurodegenerative and other diseases associated with mitochondrial dysfunction. Further studies are warranted to explore its in vivo efficacy and safety profile.

References

(R)-CMPD-39: A Highly Selective Inhibitor of USP30 for Mitophagy and Pexophagy Enhancement

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity and mechanism of action of (R)-CMPD-39, a potent and selective non-covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of USP30 inhibition.

Introduction

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial and peroxisomal membranes.[1][2] It plays a critical role in cellular quality control by counteracting the PINK1/PRKN-mediated ubiquitination cascade that earmarks damaged mitochondria for degradation via a process known as mitophagy.[1][3] By removing ubiquitin chains from mitochondrial surface proteins, USP30 acts as a negative regulator of mitophagy.[3] Consequently, inhibition of USP30 presents a promising therapeutic strategy for diseases associated with impaired mitochondrial function, such as Parkinson's disease.[1][3][4] this compound has emerged as a highly selective and potent small molecule inhibitor of USP30.[1][5][6][7]

Selectivity Profile of this compound

This compound exhibits remarkable selectivity for USP30 over other deubiquitinating enzymes. In biochemical assays, this compound demonstrates a half-maximal inhibitory concentration (IC50) of approximately 20 nM against USP30.[1][4][6][7] Comprehensive screening against a panel of over 40 DUBs revealed minimal to no inhibition at concentrations up to 100 µM, highlighting its exceptional specificity.[1][5][6]

| Enzyme | This compound Inhibition | Concentration | Assay Platform |

| USP30 | ~20 nM (IC50) | N/A | Biochemical Assay |

| >40 DUBs Panel | Minimal to no inhibition | 1-100 µM | DUB profiler (Ubiquigent) |

Table 1: Selectivity of this compound for USP30 over other DUBs. This table summarizes the high selectivity of this compound for USP30.

Experimental Protocols

The selectivity and cellular target engagement of this compound have been validated through a series of robust experimental protocols.

DUB Specificity Screen (DUB profiler)

This assay is designed to assess the selectivity of a compound against a broad panel of DUBs.

-

Objective: To determine the inhibitory activity of this compound against a wide range of DUB enzymes.

-

Methodology:

-

A panel of purified, recombinant DUB enzymes is utilized.

-

Each DUB is incubated with a fluorogenic ubiquitin substrate (e.g., ubiquitin-rhodamine110).

-

This compound is added at various concentrations (e.g., 1-100 µM).

-

The enzymatic activity of each DUB is measured by monitoring the fluorescence generated from substrate cleavage.

-

Inhibition is calculated by comparing the activity in the presence of the compound to a vehicle control (e.g., DMSO).

-

-

Platform: Ubiquigent's DUB profiler™ screening platform is a commercially available service widely used for this purpose.[1][5][6]

Activity-Based Ubiquitin Probe Assay

This cellular assay confirms direct engagement of the inhibitor with its target enzyme within a cellular context.

-

Objective: To demonstrate that this compound directly binds to and inhibits USP30 in intact cells.

-

Methodology:

-

Intact cells (e.g., SH-SY5Y neuroblastoma cells) are incubated with varying concentrations of this compound for a specified period (e.g., 2 hours).[1][5]

-

Following incubation, the cells are lysed, and the lysates are treated with an activity-based probe, such as HA-tagged ubiquitin-propargylamide (HA-Ub-PA) or Biotin-Ahx-Ub-PA.[1][5][8][9] This probe covalently binds to the active site of DUBs.

-

The binding of the probe to USP30 results in an upward shift in its molecular weight, which can be detected by Western blotting using an anti-USP30 antibody.

-

If this compound is bound to the active site of USP30, it will block the binding of the Ub-PA probe, resulting in a decrease in the higher molecular weight band and an increase in the band corresponding to unbound USP30.[1][5]

-

Cellular Target Engagement Biomarker Assay (Substrate Ubiquitination)

This assay provides a functional readout of USP30 inhibition by measuring the ubiquitination status of its known substrates.

-

Objective: To confirm that inhibition of USP30 by this compound leads to the expected downstream biological effect, namely an increase in the ubiquitination of its substrates.

-

Methodology:

-

Cells (e.g., RPE1-YFP-PRKN or SH-SY5Y) are treated with this compound at various concentrations.[1][4]

-

Mitochondrial depolarization is often induced using agents like antimycin A and oligomycin A (AO) to stimulate the mitophagy pathway.[1]

-

Cells are lysed, and the ubiquitination status of known USP30 substrates, such as TOMM20 and SYNJ2BP, is analyzed by Western blotting.[1][4][5][7][10]

-

An increase in the ubiquitinated forms of these proteins indicates successful target engagement and inhibition of USP30 by this compound. This effect is absent in USP30 knockout cells, confirming the specificity of the inhibitor.[4][7][10]

-

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing DUB inhibitor selectivity and the signaling pathway affected by this compound.

Caption: Experimental workflow for assessing this compound selectivity and target engagement.

Caption: USP30's role in mitophagy and its inhibition by this compound.

Conclusion

This compound is a powerful research tool for studying the biological functions of USP30. Its high potency and exceptional selectivity make it a superior alternative to less specific inhibitors and genetic knockdown approaches, which can be prone to off-target effects. The detailed experimental protocols and a clear understanding of its mechanism of action, as outlined in this guide, will aid researchers in designing and interpreting experiments aimed at exploring the therapeutic potential of USP30 inhibition in a variety of disease models.

References

- 1. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]

- 3. Knockout or inhibition of USP30 protects dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. life-science-alliance.org [life-science-alliance.org]

- 8. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

(R)-CMPD-39: A Technical Guide to its In Vitro Inhibition of USP30

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro inhibitory activity of (R)-CMPD-39 against Ubiquitin-Specific Protease 30 (USP30). It includes quantitative data on its potency and selectivity, detailed experimental protocols for assessing its half-maximal inhibitory concentration (IC50), and visualizations of the biochemical assay workflow and the relevant biological signaling pathway.

Quantitative Inhibitory Profile of this compound

This compound is a potent and highly selective non-covalent inhibitor of USP30. Its inhibitory activity has been characterized through in vitro enzymatic assays, demonstrating significant potency and specificity for USP30 over other deubiquitinating enzymes (DUBs).

| Compound | Target | Assay Type | IC50 Value | Selectivity |

| This compound | USP30 | In Vitro Enzymatic Assay | ~20 nM[1][2] (range of 2-20 nM reported[3]) | High selectivity; inactive against a panel of over 40 other DUBs at concentrations up to 100 µM[1][2][3][4] |

Experimental Protocol: In Vitro IC50 Determination

The following protocol outlines a typical biochemical assay used to determine the IC50 value of this compound against recombinant human USP30. This method is based on the measurement of the cleavage of a fluorogenic ubiquitin substrate.

Materials and Reagents

-

Enzyme: Recombinant Human USP30 (rhUSP30), catalytic domain (e.g., amino acids 57-517 with a C-terminal His-tag)

-

Substrate: Ubiquitin-Rhodamine 110 (Ub-Rho110) or similar fluorogenic substrate (e.g., Ubiquitin-AMC)

-

Inhibitor: this compound, prepared in a serial dilution in DMSO

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1 mg/mL BSA, 0.05% Tween-20, 1 mM DTT

-

Plate: 384-well, low-volume, black, non-binding microplate

-

Instrumentation: Plate reader capable of kinetic fluorescence measurement (e.g., FLIPR TETRA)

Assay Procedure

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions into the assay buffer to achieve the desired final concentrations. Include a DMSO-only control (vehicle control).

-

Enzyme Preparation: Dilute the rhUSP30 stock solution in assay buffer to a 2x final concentration (e.g., 10 nM for a final assay concentration of 5 nM).

-

Enzyme-Inhibitor Pre-incubation: Dispense 15 µL of the diluted rhUSP30 solution into each well of the 384-well plate. Add the serially diluted this compound or vehicle control to the wells.

-

Incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Preparation: Prepare the Ub-Rho110 substrate in assay buffer to a 2x final concentration (e.g., 200 nM for a final assay concentration of 100 nM).[5]

-

Reaction Initiation: Initiate the enzymatic reaction by dispensing 15 µL of the 2x Ub-Rho110 solution into each well.

-

Fluorescence Measurement: Immediately place the plate in the plate reader and begin kinetic measurement of fluorescence intensity (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., ~485/535 nm for Rhodamine 110). Record data every 30-60 seconds for 30-60 minutes.[5]

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear phase of the kinetic curve.

-

Normalize the velocities to the vehicle control (representing 100% activity).

-

Plot the normalized velocities against the logarithm of the inhibitor concentration.

-

Fit the resulting dose-response curve using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

-

Visualizations

Experimental Workflow for IC50 Determination

USP30's Role in the PINK1/Parkin Mitophagy Pathway

USP30 is a deubiquitinase localized to the outer mitochondrial membrane that acts as a negative regulator of mitophagy, a cellular process for clearing damaged mitochondria. It functions by removing ubiquitin chains that are added to mitochondrial surface proteins by the E3 ligase Parkin.[6][7] This ubiquitination is a critical signal for initiating the autophagic removal of the mitochondrion. By antagonizing Parkin, USP30 sets a threshold for mitophagy initiation.[8][9] this compound inhibits USP30, thereby preventing the removal of these ubiquitin signals, which enhances the clearance of damaged mitochondria.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. portlandpress.com [portlandpress.com]

- 6. Mechanisms of mitophagy: PINK1, Parkin, USP30 and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]

- 8. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation | Life Science Alliance [life-science-alliance.org]

The Selective USP30 Inhibitor (R)-CMPD-39: A Technical Guide to its Impact on Mitochondrial Protein Ubiquitination

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial quality control is a critical cellular process, and its dysregulation is implicated in a range of human pathologies, including neurodegenerative diseases like Parkinson's. A key pathway in mitochondrial quality control is mitophagy, the selective degradation of damaged mitochondria, which is heavily regulated by ubiquitination. The deubiquitinase (DUB) USP30 acts as a negative regulator of this process by removing ubiquitin chains from mitochondrial proteins, thereby dampening the signal for mitophagy. This technical guide provides an in-depth overview of (R)-CMPD-39, a selective, non-covalent inhibitor of USP30. We will explore its mechanism of action, its quantifiable effects on mitochondrial protein ubiquitination, and detailed experimental protocols for studying these effects. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating therapeutic strategies targeting mitochondrial dysfunction.

Introduction: The Role of USP30 in Mitochondrial Homeostasis

The PINK1-Parkin signaling pathway is a primary driver of mitophagy in response to mitochondrial damage. Upon mitochondrial depolarization, the kinase PINK1 accumulates on the outer mitochondrial membrane (OMM) and phosphorylates ubiquitin molecules, leading to the recruitment and activation of the E3 ubiquitin ligase Parkin.[1] Parkin then ubiquitinates numerous OMM proteins, creating a signal for the autophagic machinery to engulf and degrade the damaged organelle.[1][2]

USP30, a deubiquitinase localized to the outer mitochondrial and peroxisomal membranes, counteracts this process by cleaving ubiquitin chains from mitochondrial substrates.[3][4][5] This effectively raises the threshold for mitophagy induction. Inhibition of USP30, therefore, presents a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria in diseases where this process is impaired.[3][6]

This compound is a potent and highly selective benzosulphonamide-based inhibitor of USP30.[3] Its ability to enhance mitochondrial protein ubiquitination and promote mitophagy makes it a valuable tool for studying mitochondrial quality control and a potential lead compound for therapeutic development.

Mechanism of Action of this compound

This compound functions as a selective, non-covalent inhibitor of USP30.[7] By blocking the deubiquitinating activity of USP30, this compound leads to the accumulation of ubiquitin chains on mitochondrial surface proteins. This enhanced ubiquitination strengthens the signal for mitophagy, leading to the increased clearance of damaged mitochondria. The primary substrates of USP30 that are affected by this compound include the outer mitochondrial membrane proteins TOMM20 and SYNJ2BP.[3][7][8]

The signaling pathway can be visualized as follows:

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative data regarding the efficacy and cellular effects of this compound.

| Parameter | Value | Assay Condition | Reference |

| IC50 | ~20 nM | In vitro enzymatic assay | [3] |

| Selectivity | High selectivity over other DUB family members (1-100 µM) | DUB profiler screen | [3] |

| Table 1: In Vitro Efficacy and Selectivity of this compound. |

| Cell Line | Concentration | Treatment Time | Effect | Reference |

| SH-SY5Y | <200 nM | 2 hours | Maximal USP30 inhibition | [3] |

| RPE1-YFP-PRKN | 200 nM | 1-4 hours | Significant enhancement of TOMM20 and SYNJ2BP ubiquitination | [7] |

| SH-SY5Y | 200 nM | 4 hours | Enhanced TOMM20 ubiquitination | [8] |

| SH-SY5Y-mitoQC | 1 µM | 96 hours | Enhanced basal mitophagy (increased number and area of mitophagosomes) | [7] |

| U2OS-Keima-SKL | 200 nM - 1 µM | 96 hours | Enhanced peroxisomal autophagy (pexophagy) | [7] |

| iPSC-derived dopaminergic neurons (from Parkinson's patients with PRKN mutations) | 1 µM | 24 hours | Restoration of mitophagy to near control levels | [3][8] |

| Table 2: Cellular Effects of this compound. |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on mitochondrial protein ubiquitination.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound.

Cell Culture and Differentiation

SH-SY5Y Cell Culture:

-

Medium: DMEM:F-12 (1:1) supplemented with 10% (v/v) Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/ml penicillin, and 0.1 mg/ml streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Passaging: Passage cells when they reach 70-80% confluency using 0.05% Trypsin-EDTA.

Neuronal Differentiation of SH-SY5Y Cells:

-

Seed SH-SY5Y cells in culture dishes.

-

After 24 hours, replace the medium with differentiation medium containing 1% FBS and 10 µM Retinoic Acid (RA).

-

Continue differentiation for 7-10 days, replacing the medium every 2-3 days. For enhanced differentiation, BDNF can be added.

iPSC-derived Dopaminergic Neuron Culture:

-

iPSCs can be differentiated into neural progenitor cells (NPCs) and then into dopaminergic neurons following established protocols. This typically involves dual SMAD inhibition for neural induction.

-

Maintain iNPCs in DMEM/F12 with N2 and B27 supplements and FGFb on fibronectin-coated plates.

-

Differentiate NPCs into neurons by withdrawing FGFb and culturing in a suitable neuronal differentiation medium.

This compound Treatment and Mitochondrial Depolarization

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 200 nM, 500 nM, 1 µM).

-

Treat cells with the this compound containing medium for the desired duration (e.g., 1, 4, 24, or 96 hours).

-

For experiments requiring mitochondrial depolarization, add a combination of Antimycin A (1 µM) and Oligomycin (1 µM) to the culture medium for the final 1-4 hours of the this compound treatment.

Mitochondrial Protein Immunoprecipitation for Ubiquitination Analysis

-

Mitochondrial Isolation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer.

-

Perform differential centrifugation to pellet the nuclei and cell debris, and then pellet the mitochondria from the supernatant.

-

-

Mitochondrial Lysis and Immunoprecipitation:

-

Resuspend the mitochondrial pellet in a lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100 or Digitonin) and protease and deubiquitinase inhibitors (e.g., NEM, PR-619).

-

Incubate on ice to solubilize mitochondrial proteins.

-

Centrifuge to pellet insoluble debris and collect the supernatant (mitochondrial lysate).

-

Pre-clear the lysate with Protein A/G beads.

-

Add an antibody specific to the protein of interest (e.g., anti-TOMM20) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads using SDS-PAGE sample buffer and boiling.

-

Western Blotting

-

Separate the eluted proteins from the immunoprecipitation or whole-cell lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Anti-Ubiquitin (to detect ubiquitinated proteins)

-

Anti-TOMM20

-

Anti-SYNJ2BP

-

Anti-Actin or Anti-GAPDH (as loading controls)

-

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mitophagy and Pexophagy Assays

mito-QC Mitophagy Assay:

-

Transduce cells (e.g., SH-SY5Y) with a lentiviral vector expressing the mito-QC reporter (mCherry-GFP tandem tag targeted to the OMM).

-

Treat the cells with this compound as described above.

-

Fix the cells with 4% paraformaldehyde.

-

Image the cells using a confocal microscope.

-

Healthy mitochondria will fluoresce both green and red.

-

Mitochondria delivered to the acidic environment of the lysosome (mitolysosomes) will only fluoresce red, as the GFP signal is quenched.

-

-

Quantify the number and area of red-only puncta per cell to measure mitophagy.

Keima-SKL Pexophagy Assay:

-

Transfect cells (e.g., U2OS) with a plasmid expressing Keima targeted to the peroxisome matrix (Keima-SKL).

-

Treat the cells with this compound.

-

Image the cells using a confocal microscope with dual-excitation ratiometric imaging (excitation at 440 nm and 561 nm).

-

Keima in the neutral pH of the peroxisome matrix will have a higher 440/561 nm excitation ratio.

-

Keima in the acidic lysosome (following pexophagy) will have a lower 440/561 nm excitation ratio.

-

-

Quantify the area of low pH- indicative Keima signal to measure pexophagy.

Conclusion

This compound is a powerful research tool for elucidating the role of USP30 in mitochondrial and peroxisomal quality control. Its high selectivity and potency make it a valuable pharmacological agent for modulating mitophagy and pexophagy. The experimental protocols detailed in this guide provide a framework for researchers to investigate the cellular and molecular effects of this compound and to explore its therapeutic potential in diseases associated with mitochondrial dysfunction. Further research into the long-term effects of USP30 inhibition and the in vivo efficacy and safety of compounds like this compound will be crucial for translating these findings into clinical applications.

References

- 1. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]

- 2. Co-Immunoprecipitation Detection of Protein Ubiquitination | MtoZ Biolabs [mtoz-biolabs.com]

- 3. 2.5. Paxillin Staining [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of USP30 Inhibition by CMPD-39 on the PINK1-Parkin Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of CMPD-39, a selective inhibitor of the deubiquitinase USP30, on the PINK1-Parkin signaling pathway. The focus is on the active enantiomer, (S)-CMPD-39, with its inactive counterpart, (R)-CMPD-39, serving as a negative control in experimental contexts. The inhibition of USP30 by (S)-CMPD-39 presents a promising therapeutic strategy to enhance the clearance of damaged mitochondria (mitophagy), a process often impaired in neurodegenerative diseases such as Parkinson's disease.

Core Mechanism of Action

Under conditions of mitochondrial stress, the kinase PINK1 accumulates on the outer mitochondrial membrane, where it phosphorylates ubiquitin (Ub) at serine 65 (p-Ser65-Ub) and the E3 ubiquitin ligase Parkin.[1][2] This initiates a feed-forward mechanism, leading to the recruitment and activation of Parkin, which then ubiquitinates various outer mitochondrial membrane proteins.[3] This ubiquitination cascade marks the damaged mitochondria for degradation via autophagy (mitophagy).

The deubiquitinase USP30 is localized to the mitochondria and counteracts this process by removing ubiquitin chains from mitochondrial substrates.[1][4] (S)-CMPD-39 is a selective, non-covalent inhibitor of USP30.[5] By inhibiting USP30, (S)-CMPD-39 prevents the removal of ubiquitin, thereby amplifying the PINK1-Parkin signal and promoting mitophagy.[1][6] This leads to enhanced ubiquitination of mitochondrial proteins such as TOMM20 and SYNJ2BP, increased accumulation of phospho-ubiquitin, and ultimately, more efficient mitochondrial clearance.[5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of CMPD-39.

Table 1: In Vitro Efficacy of CMPD-39 Enantiomers

| Compound | Target | IC50 | Potency Difference | Reference |

| (S)-CMPD-39 | USP30 | ~20 nM | >1000-fold vs. This compound | [1][8] |

| This compound | USP30 | >20 µM | Inactive Control | [8] |

Table 2: Cellular Effects of (S)-CMPD-39 Treatment

| Cell Line | Treatment | Concentration | Duration | Observed Effect | Reference |

| SH-SY5Y | (S)-CMPD-39 | EC50 ~0.2 µM | - | Potentiation of CCCP-induced p-Ser65-Ub generation | [8] |

| hTERT-RPE1-YFP-PRKN | (S)-CMPD-39 | 200 nM | 1 hour | Enhanced ubiquitylation of TOMM20 and SYNJ2BP | [6] |

| hTERT-RPE1-YFP-PRKN | (S)-CMPD-39 | 200 nM | 4 hours | Promoted TOMM20 degradation | [6] |

| SH-SY5Y-mitoQC | (S)-CMPD-39 | 1 µM | 96 hours | Enhanced basal mitophagy | [5] |

| U2OS-Keima-SKL | (S)-CMPD-39 | 200 nM - 1 µM | 96 hours | Enhanced peroxisomal autophagy (pexophagy) | [5] |

| PRKN mutant iPSC-derived neurons | (S)-CMPD-39 | 1 µM | 24 hours | Restored mitophagy to near control levels | [1] |

| PRKN mutant iPSC-derived neurons | (S)-CMPD-39 | - | 24 hours | Corrected deficits in mitochondrial membrane potential | [1] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the core signaling pathway and a typical experimental workflow used to assess the impact of (S)-CMPD-39.

References

- 1. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy | Life Science Alliance [life-science-alliance.org]

- 3. Mechanism of Parkin activation by PINK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Beyond USP30: A Technical Guide to the Cellular Specificity of (R)-CMPD-39

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-CMPD-39 is a potent and highly selective non-covalent inhibitor of the deubiquitinase (DUB) USP30. Its primary mechanism of action involves the enhancement of mitophagy and pexophagy, processes critical for cellular quality control. While USP30 is the established primary target, a thorough understanding of any potential off-target interactions is crucial for its development as a therapeutic agent and its use as a chemical probe. This technical guide provides a comprehensive overview of the known cellular targets of this compound, with a specific focus on its selectivity profile beyond USP30. We delve into the quantitative data supporting its specificity, detail the experimental protocols used for target validation, and visualize the key cellular pathways influenced by its activity.

Introduction

This compound is a benzosulphonamide compound that has garnered significant interest for its ability to selectively inhibit USP30, a deubiquitinase localized to mitochondria and peroxisomes. USP30 acts as a negative regulator of Parkin-mediated mitophagy, a critical process for the clearance of damaged mitochondria. By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial outer membrane proteins, thereby facilitating mitophagy.[1][2] This mechanism of action holds therapeutic promise for neurodegenerative diseases such as Parkinson's disease, where mitochondrial dysfunction is a key pathological feature.[1][2]

Given the potential for off-target effects to confound experimental results and contribute to toxicity, a rigorous evaluation of a compound's selectivity is paramount. This guide summarizes the current knowledge of this compound's interactions with cellular components other than USP30.

Quantitative Assessment of Selectivity

The selectivity of this compound has been primarily assessed through comprehensive screening against a panel of other deubiquitinating enzymes. The data consistently demonstrates a high degree of selectivity for USP30.

Table 1: Selectivity Profile of this compound Against a Panel of Deubiquitinases (DUBs)

| Enzyme Family | Specific Enzyme | Concentration of this compound (µM) | % Inhibition |

| USP | USP30 | 0.02 (IC50) | 50 |

| USP | Other USPs (>40) | 1 | Not significant |

| USP | Other USPs (>40) | 10 | Not significant |

| USP | Other USPs (>40) | 100 | Not significant |

Data compiled from studies utilizing the Ubiquigent DUB profiler screening platform.[3][4][5][6] The IC50 value for USP30 is approximately 20 nM.[1][3][5]

Experimental Protocols for Target Engagement and Selectivity

The high selectivity of this compound for USP30 has been established through robust biochemical and cell-based assays.

Deubiquitinase (DUB) Profiler Screening

This high-throughput in vitro assay is designed to assess the selectivity of a compound against a large panel of DUBs.

-

Principle: The activity of a panel of purified recombinant DUBs is measured in the presence and absence of the test compound. DUB activity is typically monitored using a fluorogenic substrate, such as ubiquitin-rhodamine110-glycine. Inhibition of the DUB results in a decreased rate of substrate cleavage and a corresponding reduction in the fluorescent signal.

-

Methodology:

-

A panel of over 40 different human DUBs is utilized.

-

Each DUB is incubated with a specific fluorogenic ubiquitin substrate.

-

This compound is added at a range of concentrations (e.g., 1 µM, 10 µM, and 100 µM).

-

The enzymatic reaction is initiated, and the fluorescence intensity is measured over time using a plate reader.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence of this compound to a vehicle control (e.g., DMSO).

-

Cellular Target Engagement: Ubiquitin-Propargylamide (Ub-PA) Competition Assay

This activity-based probe assay confirms that this compound engages with USP30 within intact cells.

-

Principle: Ub-PA is an irreversible, active site-directed probe for ubiquitin-specific proteases. It forms a covalent bond with the catalytic cysteine of USP30, resulting in a characteristic upward shift in its molecular weight on an SDS-PAGE gel. If this compound binds to the active site of USP30, it will prevent the binding of Ub-PA.

-

Methodology:

-

Intact cells (e.g., SH-SY5Y neuroblastoma cells) are incubated with varying concentrations of this compound for a specified period (e.g., 2 hours).

-

The cells are then treated with a HA-tagged Ub-PA probe for a shorter duration (e.g., 10 minutes) at 37°C.

-

Cells are lysed, and the proteins are separated by SDS-PAGE.

-

Western blotting is performed using an antibody against USP30.

-

Competition is observed as a decrease in the higher molecular weight band (USP30-Ub-PA adduct) and an increase in the lower molecular weight band (unbound USP30) with increasing concentrations of this compound.[3][4][6]

-

Signaling Pathways and Cellular Processes

The primary and well-characterized cellular effect of this compound is the inhibition of USP30, which leads to the promotion of mitophagy and pexophagy. Based on current literature, there is no strong evidence to suggest that this compound significantly modulates other signaling pathways through off-target interactions.

On-Target Pathway: USP30-Mediated Regulation of Mitophagy

This compound's inhibition of USP30 directly impacts the PINK1/Parkin pathway of mitophagy.

References

- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]

- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]

(R)-CMPD-39: A Technical Guide for Studying Deubiquitinases

(R)-CMPD-39 is a potent, selective, and non-covalent inhibitor of the deubiquitinase (DUB) USP30. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of this compound as a chemical probe to investigate the biological functions of USP30. The guide covers its mechanism of action, quantitative data on its performance, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Introduction to this compound

This compound, the R-enantiomer of CMPD-39, has emerged as a valuable tool for studying the roles of USP30, a deubiquitinase localized to mitochondria and peroxisomes.[1][2] USP30 acts as a negative regulator of mitophagy and pexophagy by removing ubiquitin chains from organellar proteins, thereby counteracting the degradation process. By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial and peroxisomal proteins, leading to enhanced clearance of these organelles.[3][4] This mechanism of action has significant implications for research into neurodegenerative diseases like Parkinson's, where mitochondrial dysfunction is a key pathological feature.[3][5]

Mechanism of Action

This compound functions as a selective, non-covalent inhibitor of USP30.[1][3] Its inhibitory activity leads to the accumulation of ubiquitin on USP30 substrates, such as TOMM20 and SYNJ2BP on the mitochondrial outer membrane.[3][6] This enhanced ubiquitination, particularly the accumulation of phospho-ubiquitin, serves as a signal for the recruitment of the autophagy machinery, ultimately leading to the engulfment and degradation of damaged mitochondria (mitophagy) and peroxisomes (pexophagy).[3][4][6]

Quantitative Data

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

| Parameter | Value | Assay Type | Reference |

| IC50 | ~20 nM | In vitro enzymatic assay | [3][6][7][8] |

| Parameter | Concentration Range | Number of DUBs Screened | Outcome | Reference |

| Selectivity | 1-100 µM | >40 | Highly selective for USP30 | [6][9] |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

In Vitro USP30 Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against purified USP30 enzyme.

Materials:

-

Recombinant human USP30

-

Ubiquitin-rhodamine 110 substrate

-

Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT)

-

This compound stock solution (in DMSO)

-

384-well assay plates

-

Plate reader capable of measuring fluorescence

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add a fixed concentration of recombinant USP30 to each well of the 384-well plate.

-